Hematein

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Histological Stain

Hematein's primary application in scientific research lies in histology, the study of microscopic tissue structure. It acts as a nuclear stain, specifically binding to DNA and RNA within cell nuclei. This binding affinity creates a visible contrast between cell nuclei (stained blue or purple) and the surrounding cytoplasm (stained lighter). Hematein's widespread use stems from its several advantages:

- Specificity: Hematein primarily targets nucleic acids, offering clear visualization of cell nuclei [].

- Safety: Compared to other nuclear stains, Hematein is considered relatively safe for researchers to handle [].

- Cost-Effectiveness: Hematein is a naturally occurring compound and is readily available at a lower cost compared to some synthetic stains [].

These properties make Hematein a popular choice for routine histological staining in various research fields, including cancer research, developmental biology, and neuroscience.

X-ray Phase-Contrast Imaging

Beyond traditional histology, Hematein demonstrates potential in X-ray phase-contrast imaging, a technique that utilizes differences in X-ray phase shifts to generate high-resolution images of biological samples. Hematein's ability to bind to tissues allows it to act as a contrast agent, enhancing the visibility of specific structures within the sample when exposed to X-rays. This approach offers several benefits:

- Preservation of Samples: Unlike traditional methods requiring harsh chemical treatments, X-ray phase-contrast imaging with Hematein preserves the delicate structure of biological samples, making it suitable for studying fragile tissues [].

- 3D Imaging Capabilities: This technique allows for the creation of three-dimensional (3D) images of the sample, providing a more comprehensive understanding of tissue organization [].

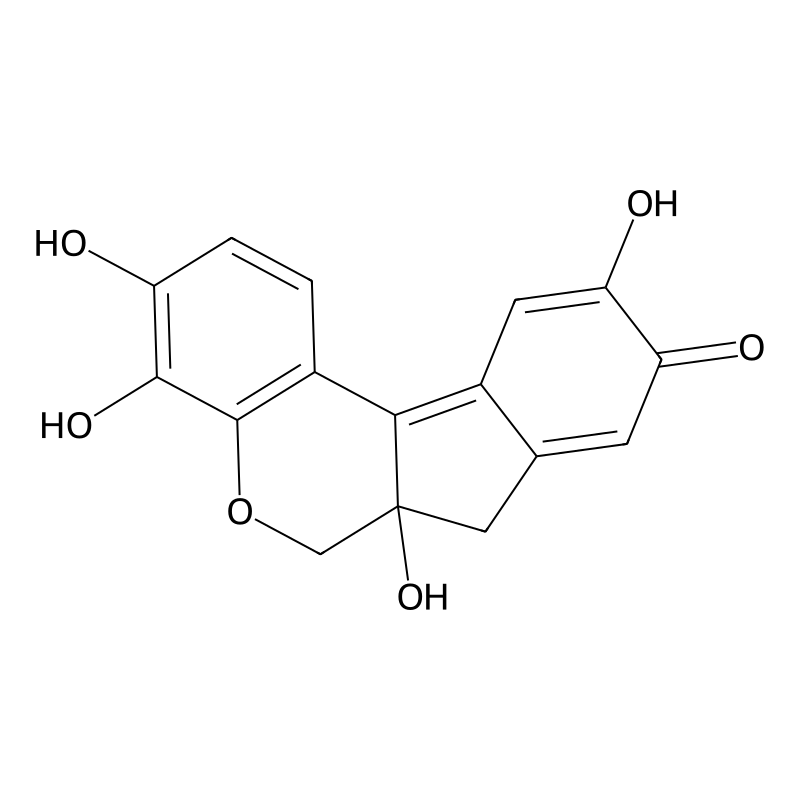

Hematein, also known as haematein, is an oxidized derivative of hematoxylin, a natural dye extracted from the heartwood of the Haematoxylum campechianum tree. Hematein is primarily used in histology for staining biological tissues. Unlike hematoxylin, which is a leuco compound, hematein exhibits distinct color properties: it appears blue in alkaline conditions and red in acidic alcoholic solutions. This compound should not be confused with hematin, a brown to black iron-containing pigment derived from the decomposition of hemoglobin .

Hematein's primary mechanism of action in biological research lies in its staining properties. The hematein-mordant complex binds to phosphate groups in DNA and RNA molecules, leading to the blue coloration of cell nuclei in histological sections.

While generally considered safe for handling with proper precautions, hematein can exhibit some hazardous properties:

- Skin and eye irritant: Exposure to hematein powder or concentrated solutions can irritate the skin and eyes [].

- Suspected mutagen: Some studies suggest hematein may have mutagenic potential, although further research is needed.

Precautions

Always wear gloves, eye protection, and a lab coat when handling hematein. Wash hands thoroughly after use and dispose of waste according to institutional guidelines [].

Please note:

- The information on the mechanism of action is primarily focused on its role as a stain. Further research is ongoing to explore hematein's potential effects on cellular processes.

- Oxidation of Hematoxylin:

- Formation of Metal Complexes:

Hematein exhibits significant biological activity as a staining agent in histology. It specifically binds to chromatin in cell nuclei, allowing for visualization of cellular structures under a microscope. The binding mechanism is complex and involves interactions with phosphate anions of DNA and possibly arginine residues of nuclear histones . The staining process reveals important diagnostic markers for pathological changes in tissues, making hematein an essential tool in medical diagnostics.

The synthesis of hematein predominantly involves the oxidation of hematoxylin. The common methods include:

- Chemical Oxidation: Utilizing agents such as sodium iodate or potassium permanganate.

- Atmospheric Oxidation: Allowing hematoxylin to oxidize naturally over time.

These methods result in hematein that can then be complexed with various metal ions for use in staining protocols .

Hematein is widely used in histology for the following applications:

- Staining Cell Nuclei: Primarily through aluminum-haematein complexes (haemalum), which stain nuclear chromatin.

- Demonstrating Tissue Structures: It can stain various cellular components including myelin sheaths and cytoplasmic organelles.

- Diagnostic Pathology: It plays a critical role in identifying pathological changes in tissues based on chromatin patterns .

Studies on hematein interactions focus on its binding properties with metal ions and biological substrates. The affinity of hematein for different metal ions affects its staining characteristics and applications. For instance, the choice between aluminum and iron as mordants alters the color and intensity of the stain, impacting diagnostic outcomes .

Research has also explored how hematein's structure influences its interaction with nucleic acids and proteins within cells, providing insights into its effectiveness as a biological stain .

Hematein shares similarities with several other compounds used in histology and staining applications. Here are some notable comparisons:

| Compound | Description | Unique Features |

|---|---|---|

| Hematoxylin | Precursor to hematein; extracted from Haematoxylum campechianum. | Not itself a dye; requires oxidation to form hematein. |

| Hematin | Iron-containing pigment derived from hemoglobin decomposition. | Primarily involved in catalysis; not used as a stain. |

| Eosin | A synthetic dye used for counterstaining in histology. | Stains cytoplasm; complements hematoxylin stains. |

| Methylene Blue | A synthetic dye used for various biological applications. | Stains nucleic acids; has different binding properties compared to hematein. |

Hematein's uniqueness lies in its specific binding affinity to nuclear chromatin through metal complexes, making it particularly valuable for diagnostic pathology compared to other dyes that may not provide the same level of detail or specificity .

Pre-Columbian Use by Mayan Civilization

The historical significance of hematein extends far beyond its modern scientific applications, tracing its origins to the sophisticated civilizations of pre-Columbian Mesoamerica. The Maya civilization, which flourished in Central America for over three millennia, demonstrated remarkable knowledge of natural compounds that would later revolutionize both textile industries and scientific research [1] [2].

The Maya's understanding of hematein-related compounds primarily centered around two distinct sources: the logwood tree (Haematoxylum campechianum) and hematite mineral (Fe2O3). Archaeological evidence and historical documentation reveal that the Maya had extensive knowledge of the logwood tree's properties well before European contact. The tree, native to the Yucatan Peninsula and surrounding regions, contained high concentrations of hematoxylin in its heartwood and roots [3] [4]. When processed through water extraction and boiling techniques developed by indigenous peoples, this yielded a powerful dye that would later be oxidized to form hematein [1] [5].

The Maya's sophisticated understanding of these compounds extended to multiple applications within their society. Textile dyeing represented one of the most significant uses, with the logwood extract providing rich purple and blue colors that served as indicators of social status and trade value [6] [7]. The ability to produce these coveted colors positioned logwood as a valuable commodity within Mayan trade networks, establishing economic patterns that would later attract European colonial interest.

Beyond textile applications, the Maya employed hematite extensively in ceremonial and artistic contexts. Archaeological investigations have revealed that hematite was used as a red pigment for body painting among elites, with specific color applications distinguishing social hierarchies [8]. The Maya transformed hematite into powder through laborious grinding processes, making it a costly material primarily accessible to the nobility. This processing difficulty contributed to hematite's association with elite status and ceremonial importance [8].

The cultural significance of these compounds extended to spiritual and ritualistic practices. The Maya appear to have attributed symbolic meaning to hematite, potentially associating it with blood due to its red coloration [8]. This symbolic connection influenced its use in burial rituals and religious ceremonies, where hematite pigment played a role in spiritual practices related to life and death [8].

Archaeological evidence from sites like Joya de Cerén in El Salvador demonstrates the widespread use of hematite pigments in domestic contexts, with excavations revealing that all houses contained containers of hematite pigment, with some dwellings possessing multiple containers [8]. This distribution pattern suggests that hematite use extended beyond elite circles, though the quality and processing sophistication likely varied according to social status.

The Maya also demonstrated remarkable technical innovation in their application of these compounds. They used hematite for creating mirrors, particularly in highland regions, indicating sophisticated understanding of the mineral's reflective properties when properly prepared [8]. Additionally, hematite served as dental ornamentation, with the Maya inserting polished hematite pieces into their teeth as fashion statements, alongside other precious materials like jade [8].

The sophistication of Mayan color technology is further evidenced by their ceramic and mural work, where hematite and other mineral pigments created durable artistic expressions that have survived for centuries [9]. The Maya's ability to create stable, long-lasting pigments from natural sources demonstrates advanced understanding of chemical processes that would not be formally documented by European science for several centuries.

European Discovery and Trade

The European encounter with hematein-containing compounds marked a pivotal moment in global trade history, transforming a regional Mesoamerican resource into one of the most coveted commodities in early modern Europe. Spanish explorers first documented the dyeing properties of logwood during their conquest of the Yucatan Peninsula in 1502, when they observed indigenous peoples using extracts from Haematoxylum campechianum for textile coloration [1] [3] [5].

The initial Spanish documentation of logwood's properties led to immediate recognition of its commercial potential. European textile industries of the early sixteenth century relied heavily on expensive imported dyes, with purple coloration being particularly rare and valuable [4] [6]. The discovery of a readily available source of purple dye represented an extraordinary economic opportunity, particularly given the high demand for such colors among European nobility and wealthy merchants.

Spanish colonial authorities quickly established systematic export operations, shipping large quantities of debarked logwood heartwood from the Yucatan coast to European markets [10] [11]. By the late 1500s, Spanish galleons regularly transported substantial cargoes of logwood across the Atlantic, with contemporary sources describing ships with decks "piled high with logwood" [12]. The economic value of these shipments was extraordinary for the period, with individual loads worth significantly more than typical cargo manifests.

The exceptional value of logwood shipments attracted the attention of English, French, and Dutch privateers operating in the Caribbean. Captain James, a British privateer, discovered that debarked heartwood sold in England for the enormous price of one hundred pounds sterling per ton [10]. To contextualize this value, Sir William Petty estimated that the average annual cargo value for ships in the 1600s ranged from 1000 to 1500 pounds sterling, meaning a single load of 50 tons of logwood exceeded an entire year's worth of conventional merchandise [10].

This extraordinary economic value led to intense maritime conflict, with over 400 pirate vessels prowling the Atlantic Ocean by 1563, specifically targeting Spanish galleons transporting gold, silver, and logwood from the Americas to Europe [3] [13]. The frequency and intensity of these attacks demonstrated logwood's significance within the broader context of colonial wealth extraction and international maritime competition [6] [7].

The logwood trade became deeply intertwined with Anglo-Spanish imperial rivalries throughout the seventeenth century. English privateers and former pirates established permanent settlements around Laguna de Términos and other coastal areas to facilitate continuous logwood harvesting [14] [11]. These settlements operated in defiance of Spanish colonial authority, creating persistent sources of diplomatic tension and military conflict.

Spanish authorities responded with repeated military campaigns to expel English logwood harvesters, culminating in significant conflicts during 1679-1680 at Laguna de Términos [14]. Despite capturing English defenders and destroying infrastructure, Spanish forces lacked sufficient resources to maintain permanent control over the extensive logwood harvesting areas. The geographical isolation and limited Spanish military presence allowed English operations to resume quickly after each raid [14].

The Treaty of Madrid in 1670 provided some formal recognition of British logwood cutting rights, though tensions persisted for decades [11]. The economic importance of logwood to both Spanish colonial revenues and British trade interests ensured continued conflict until Spanish forces finally succeeded in expelling English loggers from Campeche in 1716 [14]. Following this expulsion, British merchants concentrated their operations in Belize, where the logwood trade continued to thrive through the eighteenth century [14].

The integration of logwood into European textile industries required significant technological adaptation and quality control measures. Early English textile workers initially found logwood dyes lacking in permanency, leading to temporary bans during the Elizabethan era [4]. However, the development of improved mordant techniques and processing methods gradually overcame these quality concerns, establishing logwood as a reliable source of black, blue, and purple coloration for European textiles [4] [15].

Historical Economic Significance

The economic impact of hematein-containing compounds on early modern global trade networks extended far beyond their immediate commercial value, fundamentally altering patterns of international commerce, colonial development, and technological innovation. The logwood trade's extraordinary profitability created new economic incentives that shaped European colonial strategies and influenced the development of entire regions.

Contemporary economic analyses reveal the exceptional nature of logwood's commercial value within the broader context of colonial trade. While precious metals from Spanish territories commanded higher absolute values, logwood represented one of the most profitable commodities by weight and volume [11]. The concentration of valuable compounds within logwood heartwood meant that relatively small cargo volumes could generate enormous returns, making it particularly attractive to merchants and pirates operating with limited ship capacity [10] [7].

The economic significance of logwood extended beyond individual transactions to influence broader patterns of maritime commerce and international relations. The commodity's high value-to-weight ratio made it an ideal target for piracy, contributing to the proliferation of privateering activities throughout the Caribbean [6] [11]. This maritime insecurity imposed additional costs on Spanish colonial administration while providing substantial revenues to English, French, and Dutch raiders operating outside formal governmental control.

The logwood trade's economic impact on European textile industries proved transformative, providing affordable access to previously rare colorations. Before the widespread availability of logwood, purple dyes derived from sources like Tyrian purple required enormous resource investments, making colored textiles luxury items accessible only to the wealthiest consumers [16]. Logwood's availability democratized access to colored textiles, enabling broader social classes to afford garments with sophisticated coloration [17] [18].

Regional economic development patterns in both the Americas and Europe reflected logwood's commercial importance. In the Yucatan Peninsula and surrounding areas, logwood harvesting became the primary economic activity, supporting numerous settlements and trade networks [11]. The British colony that eventually became Belize developed primarily around logwood extraction, with the commodity providing the economic foundation for permanent European settlement in the region [14] [11].

European port cities involved in logwood importation experienced significant economic benefits from the trade. Cities like London, Bristol, and Amsterdam developed specialized infrastructure and commercial networks to handle logwood shipments, while textile centers throughout Europe adapted their production processes to incorporate the new dye source [17]. The economic multiplier effects of these activities supported thousands of workers in related industries, from shipping and warehousing to textile manufacturing and retail distribution.

The financial significance of logwood trade influenced monetary and credit systems throughout the early modern period. The commodity's reliability and consistent demand made it valuable collateral for commercial loans, while its transportability enabled it to function as a form of currency in certain trading contexts [14]. Insurance markets developed specific policies to cover logwood shipments, recognizing both their high value and the elevated risks associated with piracy and maritime conflict.

Economic documentation from the period reveals that logwood trade generated substantial tax revenues for European governments. Import duties on logwood contributed significantly to royal treasuries, while export taxes from colonial territories provided important revenue streams for Spanish colonial administration [14]. The economic importance of these tax revenues influenced governmental policies regarding trade protection and military expenditure in colonial territories.

The transition from artisanal to industrial-scale logwood processing represented another significant economic development. As demand increased throughout the eighteenth century, entrepreneurs invested in improved extraction and processing facilities, creating economies of scale that reduced per-unit costs while increasing total production volumes [11]. These technological improvements required substantial capital investments but generated corresponding increases in productivity and profitability.

By the late eighteenth century, logwood had become sufficiently integrated into European economic systems that supply disruptions caused significant market disturbances. Military conflicts that interrupted logwood shipments led to price volatility in textile markets, while political disputes over harvesting rights influenced diplomatic negotiations between major European powers [18] [11].

Evolution from Textile Dye to Scientific Reagent

The transformation of hematein from a valued textile dye to an indispensable scientific reagent represents one of the most significant transitions in the history of biological research methodology. This evolution occurred gradually throughout the nineteenth century, driven by concurrent advances in microscopy technology, cellular biology understanding, and chemical processing techniques.

The earliest scientific applications of hematoxylin emerged from the broader nineteenth-century movement toward systematic biological observation and documentation. As microscopy technology improved during the early 1800s, researchers began seeking reliable methods to enhance tissue contrast and visualize cellular structures that remained invisible in unstained preparations [19] [20]. The recognition that biological tissues appeared uniformly grey and transparent under microscopic examination created urgent demand for staining techniques that could differentiate cellular components [21].

Wilhelm von Waldeyer's pioneering work around 1830 marked the first systematic attempt to apply hematoxylin to histological preparations [20]. Von Waldeyer recognized that the dye's affinity for certain cellular components could provide valuable information about tissue structure and organization. However, these early applications faced significant technical challenges, as pure hematoxylin possessed limited staining capacity and required chemical modification to achieve effective tissue binding [1] [22].

The crucial breakthrough came with Friedrich Böhmer's 1865 innovation of combining hematoxylin with aluminum salts as mordants [13] [23] [24]. Böhmer's technique demonstrated that hematein-aluminum complexes possessed remarkable specificity for nuclear chromatin, enabling researchers to visualize cellular nuclei with unprecedented clarity and consistency [25]. This development established the foundation for all subsequent hematoxylin-based staining protocols and marked the transition from experimental curiosity to practical laboratory technique.

Emil Fischer's contributions in 1875 further refined hematoxylin staining methodology, developing enhanced techniques that improved tissue contrast and staining reliability [21] [26]. Fischer's work coincided with growing understanding of cellular structure and function, particularly Rudolf Virchow's cellular theory, which emphasized the fundamental importance of individual cells in biological processes [19]. The ability to visualize cellular nuclei clearly became essential for advancing cellular biology research and medical diagnosis.

The revolutionary combination of hematoxylin with eosin, introduced by Nicolaus Wissozky at the Kazan Imperial University in 1877, created the dual staining method that remains the gold standard in histology [27] [28] [29]. Wissozky's innovation recognized that combining nuclear staining with cytoplasmic counterstaining provided comprehensive tissue visualization, enabling researchers to examine both nuclear and extranuclear cellular components simultaneously [21] [30].

Paul Mayer's extensive contributions between 1891 and 1903 systematically addressed the practical challenges of implementing hematoxylin staining in routine laboratory settings [31] [24]. Mayer developed multiple formulations that balanced staining intensity with ease of use, creating progressive staining solutions that reduced the technical expertise required for successful results [31]. His 1903 standardized formulation became widely adopted in laboratories worldwide, establishing hematoxylin as an accessible and reliable research tool [24].

The evolution from textile to scientific applications required fundamental changes in processing and quality control standards. While textile applications tolerated considerable variation in dye concentration and purity, scientific applications demanded precise, reproducible results [32] [22]. This necessitated development of standardized extraction, purification, and formulation procedures that could guarantee consistent staining performance across different laboratories and research contexts.

Chemical understanding of hematein's staining mechanism advanced significantly during this transition period. Researchers recognized that hematoxylin required oxidation to hematein before effective tissue binding could occur, leading to development of controlled oxidation procedures using chemical agents like sodium iodate [33] [34]. This chemical understanding enabled production of standardized reagents with predictable staining characteristics, essential for reliable scientific applications.

The integration of hematoxylin into routine laboratory practice coincided with broader changes in medical education and research methodology. As histopathology emerged as a distinct medical discipline during the late nineteenth century, standardized staining techniques became essential for training medical students and conducting diagnostic work [19] [20]. Hematoxylin's reliability and ease of use made it particularly suitable for educational applications, contributing to its widespread adoption in medical schools and research institutions.

By the early twentieth century, hematoxylin had become sufficiently standardized and reliable to support industrial-scale production for scientific markets [26]. Commercial suppliers developed specialized formulations optimized for different research applications, while quality control procedures ensured batch-to-batch consistency essential for comparative research [24]. This commercialization completed the transformation from artisanal dye production to scientific reagent manufacturing.

Notable Historical Applications

The historical applications of hematein and its parent compound hematoxylin demonstrate the remarkable versatility of these natural products across diverse fields of human endeavor. Beyond their foundational roles in textile production and biological research, these compounds have contributed to artistic endeavors, diagnostic medicine, and technological innovations that continue to influence contemporary practice.

The artistic applications of hematein-containing compounds represented significant cultural and aesthetic achievements throughout history. European artists of the seventeenth and eighteenth centuries incorporated logwood-derived pigments into painting and decorative arts, valuing their rich coloration and relative stability compared to other available dyes [6] [7]. The availability of logwood pigments contributed to the broader democratization of artistic materials, enabling artists beyond the wealthy elite to access sophisticated color palettes for their work.

Notable historical figures utilized hematein-containing compounds in their artistic practices. Vincent van Gogh employed logwood-derived pigments in several of his works, contributing to the distinctive color characteristics that have made his paintings internationally recognized [6]. The chemical stability of these pigments has contributed to the preservation of artistic works over centuries, demonstrating the superior quality of hematein-based colorants compared to many synthetic alternatives available during the same period.

The development of diagnostic applications for hematoxylin represented a crucial advancement in medical practice during the nineteenth century. Early medical microscopists recognized that reliable tissue staining could reveal pathological changes invisible to naked-eye examination, establishing the foundation for modern histopathology [19] [35]. The ability to differentiate normal from abnormal tissue structures using hematoxylin staining enabled physicians to make more accurate diagnoses and develop more effective treatment strategies.

Georges Hayem's pioneering work in hematology during the late nineteenth century exemplified the diagnostic potential of hematoxylin staining [19]. Hayem developed quantitative methods for blood cell examination that relied on hematoxylin staining to visualize cellular morphology and identify pathological changes. His innovations included the first practical hemocytometer for cell counting and novel approaches to correlating cell morphology with clinical symptoms [19].

The application of hematoxylin staining to cancer diagnosis represented one of the most significant medical breakthroughs of the late nineteenth and early twentieth centuries. Pathologists discovered that hematoxylin could reveal the cellular characteristics that distinguished malignant from benign tissues, enabling more accurate cancer diagnosis and staging [35]. This diagnostic capability contributed directly to improved patient outcomes and influenced the development of modern oncology as a medical specialty.

Military applications of hematein compounds, while less well-documented, played important roles in historical conflicts. The strategic importance of logwood supplies influenced naval warfare during the colonial period, with major powers dedicating significant military resources to protecting or disrupting logwood trade routes [14] [11]. The economic value of logwood made its control a legitimate military objective, influencing battle strategies and diplomatic negotiations throughout the seventeenth and eighteenth centuries.

Educational applications of hematoxylin staining transformed biological and medical education during the nineteenth and twentieth centuries. The development of reliable, reproducible staining protocols enabled medical schools to provide standardized histology training to students, ensuring that graduates possessed essential diagnostic skills [36] [20]. The accessibility and reliability of hematoxylin staining made it particularly valuable for educational demonstrations and student practice exercises.

The role of hematoxylin in advancing scientific understanding extended beyond its immediate staining applications to influence broader research methodologies. The availability of reliable cellular visualization techniques enabled researchers to make fundamental discoveries about cell structure, function, and pathology that would have been impossible without effective staining methods [20]. These discoveries contributed to the development of cellular biology, pathology, and related medical specialties.

Contemporary applications continue to demonstrate the enduring value of hematein-based compounds in modern science and technology. Recent research has revealed that hematoxylin possesses near-infrared fluorescence properties that can be used to detect oxidative stress in tissues, opening new possibilities for medical diagnosis and biological research [37]. Additionally, investigations into hematein's biochemical properties have identified potential applications as enzyme inhibitors and therapeutic agents [38] [39].

The historical trajectory of hematein applications illustrates the remarkable capacity of natural compounds to serve diverse human needs across centuries of technological and social change. From pre-Columbian Mayan ceremonial practices to contemporary medical diagnostics, these compounds have consistently provided valuable solutions to complex technical challenges. The continued relevance of hematein in modern scientific practice demonstrates the enduring value of traditional knowledge and natural product chemistry in addressing contemporary research and diagnostic needs.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

General Manufacturing Information

Dates

2: Elleder M, Lojda Z. Studies in lipid histochemistry. II. The nature of the material stained with acid haematein test and with OTAN reaction in red blood cells. Histochemie. 1970;24(1):21-8. PubMed PMID: 4098193.

3: Roozemond RC. A comparison of the Baker acid Haematein staining of selected regions of rat hypothalamus with the fatty acid composition of their phosphatidyl choline content and their polar lipid fraction as determined by gas liquid chromatography. Histochem J. 1970 May;2(3):219-30. PubMed PMID: 4112993.

4: CAIN AJ. An examination of Baker's acid haematein test for phospholipines. Q J Microsc Sci. 1947 Dec;88(Pt 4):467-78. PubMed PMID: 18904463.

5: LANE NJ. VISUALIZATION OF SITES OF PHOSPHATASE ACTIVITIES BY MEANS OF MORDANTED HAEMATEIN. J Histochem Cytochem. 1965 Mar;13:235-8. PubMed PMID: 14327696.

6: Kroon DB, Goossens EM. The demonstration of phospholipids in certain cells in neurosecretory nuclei in the rat with Baker's acid Haematein after Fixation in glutaraldehyde-formol-calcium. Z Zellforsch Mikrosk Anat. 1967;83(4):527-37. PubMed PMID: 4177719.

7: KROON DB. CERTAIN CELLS IN THE HYPOTHALAMIC NEUROSECRETORY NUCLEI WHICH ARE STAINABLE BY THE ACID-HAEMATEIN TEST FOR PHOSPHOLIPIDS ACCORDING TO BAKER. Z Zellforsch Mikrosk Anat. 1963 Nov 21;61:317-37. PubMed PMID: 14104678.

8: Bronzato M, Zoleo A, Biondi B, Centeno SA. An insight into the metal coordination and spectroscopic properties of artistic Fe and Fe/Cu logwood inks. Spectrochim Acta A Mol Biomol Spectrosc. 2016 Jan 15;153:522-9. doi: 10.1016/j.saa.2015.08.042. Epub 2015 Sep 3. PubMed PMID: 26414555.

9: Wu Y, Tang L, Huang L, Han Z, Wang J, Pan H. A low detection limit penicillin biosensor based on single graphene nanosheets preadsorbed with hematein/ionic liquids/penicillinase. Mater Sci Eng C Mater Biol Appl. 2014 Jun 1;39:92-9. doi: 10.1016/j.msec.2014.02.012. Epub 2014 Feb 17. PubMed PMID: 24863203.

10: Dapson RW, Bain CL. Brazilwood, sappanwood, brazilin and the red dye brazilein: from textile dyeing and folk medicine to biological staining and musical instruments. Biotech Histochem. 2015;90(6):401-23. doi: 10.3109/10520295.2015.1021381. Epub 2015 Apr 20. Review. PubMed PMID: 25893688.

11: Liu H, Jiang H, Xia B, Yi D. The Research of Feature Extraction Method of Liver Pathological Image Based on Multispatial Mapping and Statistical Properties. Comput Math Methods Med. 2016;2016:8420350. doi: 10.1155/2016/8420350. Epub 2016 Feb 28. PubMed PMID: 27022407; PubMed Central PMCID: PMC4789065.

12: Commandeur F, Acosta O, Simon A, Mathieu R, Fautrel A, Gnep K, Haigron P, de Crevoisier R. Prostate whole-mount histology reconstruction and registration to MRI for correlating in-vivo observations with biological findings. Conf Proc IEEE Eng Med Biol Soc. 2015;2015:2399-402. doi: 10.1109/EMBC.2015.7318877. PubMed PMID: 26736777.

13: Hung MS, Xu Z, Chen Y, Smith E, Mao JH, Hsieh D, Lin YC, Yang CT, Jablons DM, You L. Hematein, a casein kinase II inhibitor, inhibits lung cancer tumor growth in a murine xenograft model. Int J Oncol. 2013 Nov;43(5):1517-22. doi: 10.3892/ijo.2013.2087. Epub 2013 Sep 4. PubMed PMID: 24008396; PubMed Central PMCID: PMC3823374.

14: Smith AA. Hematein chelates of unusual metal ions for tinctorial histochemistry. Biotech Histochem. 2010 Feb;85(1):43-54. doi: 10.3109/10520290903048392. PubMed PMID: 19575317.

15: Kiernan JA, Horobin RW. A special issue devoted to hematoxylin, hematein, and hemalum. Biotech Histochem. 2010 Feb;85(1):5-6. doi: 10.3109/10520290903048368. PubMed PMID: 19548134.

16: Chen B, Ma M, Su X. An amperometric penicillin biosensor with enhanced sensitivity based on co-immobilization of carbon nanotubes, hematein, and beta-lactamase on glassy carbon electrode. Anal Chim Acta. 2010 Jul 26;674(1):89-95. doi: 10.1016/j.aca.2010.06.014. Epub 2010 Jun 16. PubMed PMID: 20638504.

17: Cooksey C. Hematoxylin and related compounds--an annotated bibliography concerning their origin, properties, chemistry, and certain applications. Biotech Histochem. 2010 Feb;85(1):65-82. doi: 10.3109/10520290903048418. PubMed PMID: 19568968.

18: Hung MS, Xu Z, Lin YC, Mao JH, Yang CT, Chang PJ, Jablons DM, You L. Identification of hematein as a novel inhibitor of protein kinase CK2 from a natural product library. BMC Cancer. 2009 May 6;9:135. doi: 10.1186/1471-2407-9-135. PubMed PMID: 19419583; PubMed Central PMCID: PMC2696466.

19: Carpentier P, Foquin A, Dorandeu F. A new use for an old method: the Woelcke myelin stain for counting degenerating neurons in the brain of mice following status epilepticus. Neurotoxicology. 2012 Aug;33(4):789-95. doi: 10.1016/j.neuro.2011.11.007. Epub 2011 Dec 3. PubMed PMID: 22155333.

20: Marshall PN. Papanicolaou staining--a review. Microsc Acta. 1983 May;87(3):233-43. Review. PubMed PMID: 6195507.